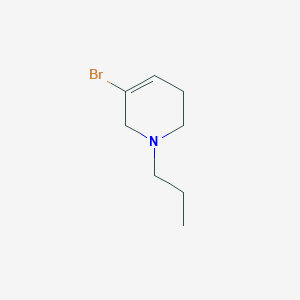
3-溴-1-丙基-1,2,5,6-四氢吡啶
描述
3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine is a chemical compound with the molecular formula C8H14BrN It is a brominated derivative of tetrahydropyridine, characterized by the presence of a bromine atom at the third position and a propyl group at the first position of the tetrahydropyridine ring
科学研究应用
3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary targets of similar compounds are often receptors or enzymes in the body. These targets play crucial roles in various biological processes, including signal transduction, metabolism, and cell growth .
Mode of Action
The compound might interact with its targets by binding to active sites, causing conformational changes that affect the target’s function .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific targets. For example, it might inhibit or activate enzymes, leading to changes in metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size could influence how well the compound is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It might cause changes in cell signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with hexokinase II (HK2) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH), which are key enzymes in the glycolysis pathway . The compound inhibits these enzymes, leading to a decrease in glycolytic flux and ATP production. This inhibition can result in enhanced cellular ATP depletion and glucose uptake inhibition, particularly in cancer cells .
Cellular Effects
The effects of 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine on various types of cells and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis, especially when used in combination with mTOR inhibitors like rapamycin . The compound influences cell function by depleting cellular ATP levels and inhibiting glucose uptake, which can lead to cell death. Additionally, 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine affects cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine exerts its effects through several mechanisms. It binds to and inhibits hexokinase II (HK2) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH), leading to a reduction in glycolytic flux . This inhibition results in decreased ATP production and increased cellular stress, ultimately inducing apoptosis in cancer cells. The compound also affects gene expression by modulating the activity of transcription factors involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine change over time. The compound is hydrolyzed by intracellular esterases to 3-bromopyruvate (3-BrPA), which is the active form . The stability and degradation of 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine are crucial factors in its long-term effects on cellular function. Studies have shown that the compound can maintain its activity for extended periods, leading to sustained inhibition of glycolysis and ATP depletion .
Dosage Effects in Animal Models
The effects of 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit glycolysis and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, it may lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing harm to the animal .
Metabolic Pathways
3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine is involved in several metabolic pathways, primarily glycolysis. It interacts with enzymes such as hexokinase II (HK2) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH), leading to a decrease in glycolytic flux . The compound also affects metabolic flux and metabolite levels, resulting in altered cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine within cells and tissues are mediated by various transporters and binding proteins. The compound is cell-permeable and can be efficiently taken up by cells . Once inside the cell, it is hydrolyzed to 3-bromopyruvate (3-BrPA), which exerts its biochemical effects. The distribution of the compound within tissues depends on factors such as tissue permeability and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine is primarily in the cytoplasm, where it interacts with glycolytic enzymes . The compound does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles. Its activity and function are mainly confined to the cytoplasm, where it inhibits glycolysis and induces apoptosis in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine typically involves the bromination of 1-propyl-1,2,5,6-tetrahydropyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher production rates. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, or thiols, typically in the presence of a polar aprotic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of azido, cyano, or thiol derivatives.
Oxidation Reactions: Formation of N-oxides or other oxidized species.
Reduction Reactions: Formation of hydrogenated derivatives.
相似化合物的比较
Similar Compounds
- 4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine
- 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine
Uniqueness
3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
属性
IUPAC Name |
5-bromo-1-propyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN/c1-2-5-10-6-3-4-8(9)7-10/h4H,2-3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLQTCQRSCCGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC=C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531977.png)
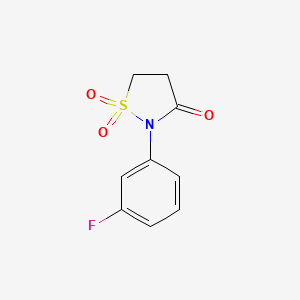

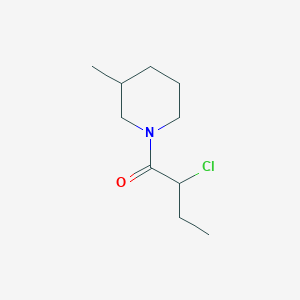
![(2E)-3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1531983.png)

![{4-[Acetyl(methyl)amino]phenoxy}acetic acid](/img/structure/B1531987.png)
![7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1531988.png)
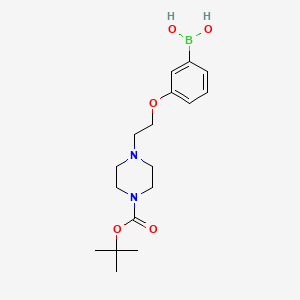
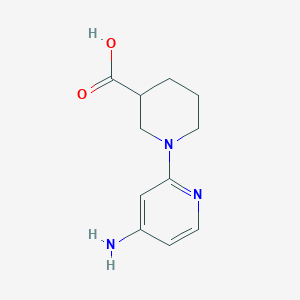
![methyl({3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531992.png)
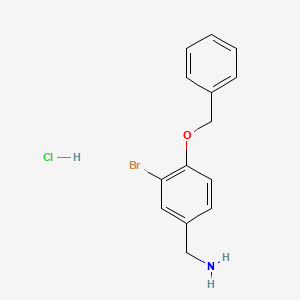

![tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B1531998.png)
